4-Cinnamoyl-3-methylpiperazin-2-one
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Description
4-Cinnamoyl-3-methylpiperazin-2-one, also known as CMP, is a synthetic compound that belongs to the piperazine family. It is a white crystalline powder that has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Antituberculosis Agents
A library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs) was synthesized and evaluated against a standard virulent laboratory strain of Mycobacterium tuberculosis H37Rv . The compounds showed varying degrees of activity, with some exhibiting minimum inhibitory concentrations (MICs) close to those of standard antituberculosis drugs like ethambutol, streptomycin, and levofloxacin . This suggests that “4-Cinnamoyl-3-methylpiperazin-2-one” could potentially be used in the development of new antituberculosis agents .
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . This indicates that “4-Cinnamoyl-3-methylpiperazin-2-one” could be used in the synthesis of new antifungal agents .
Antinociceptive Agents
A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive (pain-relieving) agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides . This suggests that “4-Cinnamoyl-3-methylpiperazin-2-one” could potentially be used in the development of new antinociceptive agents .
Anticonvulsive Agents
The same series of novel cinnamoylpiperazine derivatives mentioned above were also synthesized as potential anticonvulsive (anti-seizure) agents . This indicates that “4-Cinnamoyl-3-methylpiperazin-2-one” could be used in the synthesis of new anticonvulsive agents .
properties
IUPAC Name |
3-methyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11-14(18)15-9-10-16(11)13(17)8-7-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,15,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDYYGSZBGCKK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnamoyl-3-methylpiperazin-2-one |
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